3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Description
3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a halogenated triazolopyridine derivative featuring a tert-butyl group at position 3, fluorine at position 6, and iodine at position 5.
Properties
Molecular Formula |
C10H11FIN3 |
|---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
3-tert-butyl-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H11FIN3/c1-10(2,3)9-14-13-8-4-7(12)6(11)5-15(8)9/h4-5H,1-3H3 |
InChI Key |
OWPSTCWRDAGTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C(=C2)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydrazides and 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another approach includes the use of palladium-catalyzed addition of hydrazides to 2-chloropyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrazides, and acetic acid. Microwave irradiation is often employed to accelerate the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent
Biological Research: The compound is used to investigate the structure-activity relationships of triazolopyridines and their biological targets.
Industrial Applications: It can be used in the synthesis of more complex heterocyclic compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes and receptors, leading to its antibacterial and anticancer activities . The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key analogues are compared below based on substituents, physical properties, and spectral
Key Observations:
- Fluorine’s electronegativity at position 6 may deshield adjacent protons, contrasting with the electron-donating methyl group in 6q .
- Steric and Electronic Profiles: The tert-butyl group in the target and 6q increases steric hindrance compared to isopropyl (6p) or methyl substituents. This bulk may reduce solubility but improve metabolic stability in biological systems .
Spectroscopic and Physical Properties
- ¹H NMR Trends: In 6q and 6p, the tert-butyl and isopropyl groups produce distinct doublets (δ 1.36 ppm, J = 6.8 Hz) . The target’s fluorine and iodine substituents would likely cause significant upfield/downfield shifts in adjacent protons, though specific data are unavailable.
- Melting Points: The absence of a melting point for the target complicates direct comparison, but halogenated derivatives (e.g., 6p at 111–113°C) typically exhibit higher melting points than non-halogenated analogues due to increased molecular weight and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
